6-amino-2-[(4-bromophenyl)methylsulfanyl]-1H-pyrimidin-4-one
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Overview
Description
6-amino-2-[(4-bromophenyl)methylsulfanyl]-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at position 6, a bromophenyl group at position 2, and a methylsulfanyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-[(4-bromophenyl)methylsulfanyl]-1H-pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common route involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the amino group: The amino group at position 6 can be introduced via nucleophilic substitution reactions.
Attachment of the bromophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
Introduction of the methylsulfanyl group: This can be achieved through thiolation reactions using appropriate thiolating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-[(4-bromophenyl)methylsulfanyl]-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives.
Reduction: The bromophenyl group can be reduced to phenyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various amino or alkoxy derivatives.
Scientific Research Applications
6-amino-2-[(4-bromophenyl)methylsulfanyl]-1H-pyrimidin-4-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-amino-2-[(4-bromophenyl)methylsulfanyl]-1H-pyrimidin-4-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it could inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-bromophenol: Similar in structure but lacks the pyrimidine ring and methylsulfanyl group.
6-amino-2,2’-bipyridine: Contains a bipyridine scaffold instead of a pyrimidine ring.
Uniqueness
6-amino-2-[(4-bromophenyl)methylsulfanyl]-1H-pyrimidin-4-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromophenyl and methylsulfanyl groups, along with the pyrimidine ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
6-amino-2-[(4-bromophenyl)methylsulfanyl]-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3OS/c12-8-3-1-7(2-4-8)6-17-11-14-9(13)5-10(16)15-11/h1-5H,6H2,(H3,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMFTIHERQBTLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=O)C=C(N2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CSC2=NC(=O)C=C(N2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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